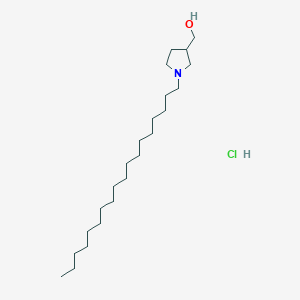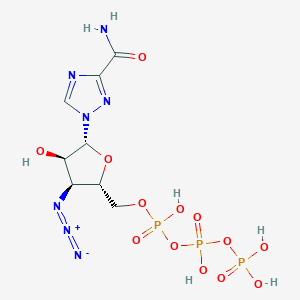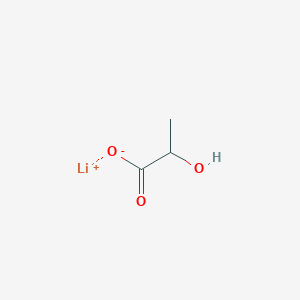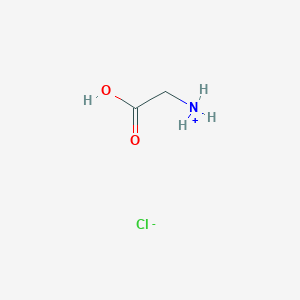
1,3-Dimethylnaphthalene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dimethylnaphthalenes involves various chemical reactions, including the Friedel-Crafts alkylation, which is a common method for attaching alkyl groups to aromatic rings. Improved preparation methods have been developed for dimethylnaphthalene derivatives, which serve as precursors for further chemical syntheses, such as the formation of diazoniahexacyclic salts from 1,7-dimethylnaphthalene (Granzhan, Bats, & Ihmels, 2006).
Molecular Structure Analysis
Steric hindrance in dimethylnaphthalene molecules, such as in 1,8-dimethylnaphthalene, affects their physical properties. Neutron diffraction studies have shown how the positioning of methyl groups influences molecular structure and dynamics (Wilson & Nowell, 2000).
Chemical Reactions and Properties
Dimethylnaphthalenes undergo various chemical reactions, including ozonization, which leads to the formation of several oxidation products. The reaction products and their ratios provide insights into the chemical structure and reactivity of these compounds (Wibaut & Dijk, 1946).
Physical Properties Analysis
The physical properties of dimethylnaphthalenes, such as their phase behavior and thermal reactions, have been studied extensively. For example, the thermal reaction of 1,8-dimethylnaphthalene has been analyzed to understand its product distribution under various conditions (Smith & Batts, 1992).
Chemical Properties Analysis
The chemical properties of dimethylnaphthalenes, including their reactivity and interaction with other chemical species, have been the subject of detailed investigations. Studies on the complexation and reaction mechanisms of dimethylnaphthalenes with other molecules reveal their potential for forming diverse chemical structures (Calvert et al., 1994).
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopy : A study by Granzhan, Bats, and Ihmels (2006) explored the synthesis of diazoniahexacyclic salts derived from 1,7-Dimethylnaphthalene, revealing compounds with notable photopersistence properties (Granzhan, Bats, & Ihmels, 2006).
Geochemical Analysis : Schaefer and Höltkemeier (1992) utilized two-dimensional capillary gas chromatography to separate and quantify dimethylnaphthalenes in crude oils. This method provides valuable data for assessing the geological and thermal history of sedimentary organic matter (Schaefer & Höltkemeier, 1992).
Biomedical Research : Kilanowicz and Sapota (1998) studied the metabolism of 1,2-dimethylnaphthalene in rats, highlighting its rapid turnover rate and complex metabolic pathways, including ring hydroxylation and glutathione conjugation (Kilanowicz & Sapota, 1998).
Agricultural Applications : Research by Beveridge, Dalziel, and Duncan (1983) found that headspace concentrations of 1,4-dimethylnaphthalene can inhibit potato sprouting. This study suggests potential applications in agriculture for controlling sprout growth (Beveridge, Dalziel, & Duncan, 1983).
Fuel Analysis : Schenk et al. (2016) demonstrated the use of gas chromatography-vacuum ultraviolet spectroscopy for analyzing dimethylnaphthalene isomers in jet and diesel fuel samples. This technique effectively deconvolutes coeluting isomers, making it useful for speciating these compounds (Schenk et al., 2016).
Environmental Chemistry : A study by Phousongphouang and Arey (2002) investigated the gas-phase reactions of alkylnaphthalenes with nitrate radicals, finding that 1,3-Dimethylnaphthalene is the most reactive among the tested compounds (Phousongphouang & Arey, 2002).
Wirkmechanismus
1,3-Dimethylnaphthalene is a chemical compound with the molecular formula C12H12 . It is a dimethylnaphthalene carrying methyl groups at positions 1 and 3
Biochemical Pathways
A study on dimethylnaphthalene isomers suggests that the position of the methyl substituents can significantly affect the biodegradation pathways . More research is needed to elucidate the specific pathways affected by 1,3-Dimethylnaphthalene and their downstream effects.
Eigenschaften
IUPAC Name |
1,3-dimethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-7-10(2)12-6-4-3-5-11(12)8-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJMFSMPSZREIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060360 | |
| Record name | 1,3-Dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, light yellow liquid; [Aldrich MSDS] | |
| Record name | 1,3-Dimethylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9789 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0084 [mmHg] | |
| Record name | 1,3-Dimethylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9789 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3-Dimethylnaphthalene | |
CAS RN |
575-41-7, 111495-85-3 | |
| Record name | 1,3-Dimethylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=575-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111495853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-DIMETHYLNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIMETHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RY1AV3CER | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,3-dimethylnaphthalene?
A1: 1,3-Dimethylnaphthalene has the molecular formula C12H12 and a molecular weight of 156.22 g/mol.
Q2: Are there any distinctive spectroscopic characteristics of 1,3-dimethylnaphthalene?
A: Yes, researchers have utilized high-resolution Fourier-transform microwave spectroscopy to characterize the rotational spectra of 1,3-dimethylnaphthalene. [] This technique provides valuable insights into its molecular structure and properties.
Q3: What is known about the stability of 1,3-dimethylnaphthalene in different environments?
A: 1,3-Dimethylnaphthalene has been found to persist in the environment, notably adsorbing to polystyrene debris in marine environments, highlighting its potential as both a source and sink for polycyclic aromatic hydrocarbons (PAHs). []
Q4: Has 1,3-dimethylnaphthalene been utilized in any catalytic applications?
A: While not directly used as a catalyst, 1,3-dimethylnaphthalene serves as a valuable probe molecule in studying reaction mechanisms. Researchers have investigated its hydrocracking in the presence of coal and other additives to understand coal liquefaction processes. [, ] These studies provide insights into hydrogen atom transfer and selectivity in complex reaction environments.
Q5: Have computational methods been applied to study 1,3-dimethylnaphthalene?
A: Yes, density functional theory (DFT) calculations have been employed to understand the reactivity and selectivity of 1,3-dimethylnaphthalene in various reactions. For example, DFT calculations have been used to predict barriers to methyl internal rotation within the molecule. []
Q6: How do structural modifications of 1,3-dimethylnaphthalene affect its reactivity?
A: Studies have shown that the position of methyl groups on the naphthalene ring influences reactivity. For example, 1,3-dimethylnaphthalene exhibits preferential metalation at the 3-position when treated with potassium diisopropylamide, contrasting predictions based solely on LUMO amplitudes. [] This highlights the complex interplay of electronic and steric factors governing reactivity in substituted naphthalenes.
Q7: Is there information available on the toxicity of 1,3-dimethylnaphthalene?
A: Research indicates that 1,3-dimethylnaphthalene exhibits toxicity to cod embryos at specific developmental stages, with effects including developmental abnormalities and reduced survival rates. [] This underscores the importance of understanding the ecological impact of this compound.
Q8: What analytical methods are commonly used to detect and quantify 1,3-dimethylnaphthalene?
A: Gas chromatography coupled with mass spectrometry (GC/MS) is widely employed for the detection and quantification of 1,3-dimethylnaphthalene in various matrices. [, ] This technique offers high sensitivity and selectivity, allowing researchers to analyze complex mixtures containing this compound. Solid phase microextraction (SPME) is often used in conjunction with GC/MS to enhance sensitivity. [, ]
Q9: What are the environmental concerns associated with 1,3-dimethylnaphthalene?
A: As a polycyclic aromatic hydrocarbon (PAH), 1,3-dimethylnaphthalene raises concerns due to its persistence in the environment and potential toxicity. Studies have documented its presence in marine environments, where it adsorbs to plastic debris and potentially impacts marine life. [] Its bioaccumulation in sheepshead minnows has also been investigated, with findings suggesting that alkylation influences bioconcentration and metabolism. []
Q10: What is known about the degradation of 1,3-dimethylnaphthalene in the environment?
A: Research has explored the degradation of 1,3-dimethylnaphthalene under simulated atmospheric conditions, particularly its reaction with hydroxyl radicals. [] This reaction leads to the formation of various oxidation products, providing insights into its atmospheric fate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)


